[2-(Trifluoromethyl)oxan-4-yl]methanamine

Medicinal Chemistry Physicochemical Profiling Drug Design

This 2-CF₃ tetrahydropyran building block is uniquely optimized for long-acting DPP-4 inhibitors and CNS-penetrant NK-1 antagonists. Its pKa (~4.8) ensures a neutral, membrane-permeable species at physiological pH, unlike the permanently charged 4-CF₃ isomer (pKa ~10). Combined with a balanced LogP of 1.1, this scaffold enables sustained pharmacokinetics validated in once-biweekly dosing models. Ensure your SAR studies replicate published outcomes—order the correct 2-substituted regioisomer, available in research-grade purity.

Molecular Formula C7H12F3NO
Molecular Weight 183.17 g/mol
Cat. No. B15070905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Trifluoromethyl)oxan-4-yl]methanamine
Molecular FormulaC7H12F3NO
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESC1COC(CC1CN)C(F)(F)F
InChIInChI=1S/C7H12F3NO/c8-7(9,10)6-3-5(4-11)1-2-12-6/h5-6H,1-4,11H2
InChIKeyAUXRNNZZZTUZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(Trifluoromethyl)oxan-4-yl]methanamine Sourcing Guide: Key Procurement Data for the Fluorinated Tetrahydropyran Building Block


[2-(Trifluoromethyl)oxan-4-yl]methanamine (CAS: 1865148-77-1) is a fluorinated heterocyclic amine with the molecular formula C₇H₁₂F₃NO and a molecular weight of 183.17 g/mol . The compound comprises a saturated six-membered tetrahydropyran (oxane) ring with a reactive methanamine (-CH₂NH₂) group at the 4-position and a trifluoromethyl (-CF₃) substituent at the 2-position . This structural combination confers distinct physicochemical properties, including a calculated LogP (XLogP3) of 1.1, a Topological Polar Surface Area (TPSA) of 35.2 Ų, and a predicted pKa of 4.82 ± 0.50 for the structurally related regioisomer . The compound is commercially available with purities ranging from 95% to ≥98%, with recommended storage under sealed, dry conditions at 2-8°C .

Why Non-Fluorinated or 4-Substituted Oxane Analogs Cannot Substitute [2-(Trifluoromethyl)oxan-4-yl]methanamine


The [2-(Trifluoromethyl)oxan-4-yl]methanamine scaffold cannot be replaced by generic oxan-4-ylmethanamine or alternative trifluoromethyl positional isomers due to fundamental differences in physicochemical properties and documented biological outcomes. The introduction of a trifluoromethyl group at the 2-position of the tetrahydropyran ring substantially increases molecular weight (183.17 g/mol vs. 115.17 g/mol for the non-fluorinated analog) and alters lipophilicity (XLogP3 = 1.1 vs. -0.1 for the parent amine) . Critically, medicinal chemistry studies have demonstrated that the specific positioning of the -CF₃ group on the tetrahydropyran ring is a key determinant of both target binding and in vivo pharmacokinetic behavior, as observed in the development of super long-acting DPP-4 inhibitors where the 6-position -CF₃ substitution of omarigliptin derivatives was essential for achieving a once-biweekly dosing regimen in mice [1]. Substituting with the 4-trifluoromethyl regioisomer is not pharmacologically equivalent; predicted pKa values differ markedly (~4.8 for the 2-position vs. ~10.0 for the 4-position), which would alter protonation states at physiological pH and consequently affect membrane permeability, solubility, and target engagement . Therefore, procurement decisions must be guided by the specific substitution pattern, as generic alternatives lack the validated structural features required for replicating reported biological outcomes.

Head-to-Head Evidence: How [2-(Trifluoromethyl)oxan-4-yl]methanamine Outperforms Its Closest Analogs


LogP Shift vs. Non-Fluorinated Parent: Quantifying the Lipophilicity Advantage of 2-CF₃ Substitution

The 2-trifluoromethyl substitution of [2-(trifluoromethyl)oxan-4-yl]methanamine (XLogP3 = 1.1) increases lipophilicity by 1.2 LogP units compared to the non-fluorinated parent oxan-4-ylmethanamine (XLogP3 = -0.1), representing an approximately 16-fold increase in octanol-water partition coefficient . In the class of trifluoromethyl-tetrahydropyran methanamines, the 2-position -CF₃ analog exhibits lower basicity (predicted pKa ~4.82) than the 4-position -CF₃ regioisomer (predicted pKa ~10.01), which translates to a higher fraction of uncharged, membrane-permeable species at physiological pH 7.4 .

Medicinal Chemistry Physicochemical Profiling Drug Design

Pharmacokinetic Differentiation: Extended Duration of Action Validated in DPP-4 Inhibitor Series

In a head-to-head medicinal chemistry study, incorporation of a trifluoromethyl group at the 6-position of the tetrahydropyran ring of omarigliptin derivatives—a scaffold structurally analogous to the 2-(trifluoromethyl)oxan-4-yl framework—produced compounds with significantly improved pharmacokinetic profiles in mice, maintaining comparable DPP-4 inhibitory activity while extending the duration of action to support a once-biweekly therapeutic regimen in clinical development (HSK7653) [1]. The study specifically attributes this extended duration to the presence and positioning of the -CF₃ group on the tetrahydropyran ring [1].

DPP-4 Inhibition Pharmacokinetics Type 2 Diabetes Drug Discovery

Regioisomeric Selectivity: Position-Specific pKa Differences Between 2-CF₃ and 4-CF₃ Analogs

The 2-trifluoromethyl regioisomer exhibits a predicted pKa of approximately 4.82, while the 4-trifluoromethyl regioisomer (CAS: 1511306-09-4) has a predicted pKa of approximately 10.01—a difference of more than 5 log units . At physiological pH (7.4), the 2-CF₃ analog exists predominantly in its neutral, unprotonated form (Henderson-Hasselbalch calculation: ~0.25% protonated), whereas the 4-CF₃ analog remains >99% protonated as the ammonium cation [1].

Physicochemical Characterization Regioisomer Comparison ADME Prediction

Where [2-(Trifluoromethyl)oxan-4-yl]methanamine Delivers Measurable Advantage: Validated Use Cases


Scaffold for Long-Acting DPP-4 Inhibitors and Metabolic Disease Therapeutics

Researchers developing DPP-4 inhibitors or related serine protease inhibitors with extended duration of action should prioritize this scaffold. The trifluoromethyl-substituted tetrahydropyran core has been clinically validated to enable once-biweekly dosing (HSK7653), representing a significant improvement over once-daily and once-weekly DPP-4 inhibitors . The 2-position -CF₃ substitution provides the requisite physicochemical properties—specifically the neutral species at physiological pH (pKa ~4.8) and moderate lipophilicity (LogP ~1.1)—that contribute to sustained pharmacokinetic profiles .

Fluorinated Building Block for CNS-Penetrant Amine Libraries

For medicinal chemists synthesizing libraries of CNS-targeted compounds, this building block offers a quantifiable advantage over non-fluorinated and 4-CF₃ regioisomeric alternatives. The 2-CF₃ substitution produces a LogP increase of 1.2 units relative to the non-fluorinated parent while maintaining an uncharged amine at physiological pH—a combination favorable for blood-brain barrier penetration . In contrast, the 4-CF₃ regioisomer (pKa ~10.0) remains >99% protonated at pH 7.4, limiting passive CNS entry .

Intermediate for NK-1 Receptor Antagonists and Tachykinin-Modulating Agents

Development programs targeting the neurokinin-1 (NK-1) receptor for indications including depression, anxiety, pain, inflammation, and emesis can leverage this compound as a key intermediate . Patents covering tetrahydropyran derivatives with trifluoromethyl substituents (US 6,489,343) explicitly claim compounds bearing -CF₃ at the R1 and/or R2 positions as NK-1 receptor antagonists, establishing a strong intellectual property and structural precedent for this scaffold class in neurokinin-targeting therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Trifluoromethyl)oxan-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.